N~1~-(5-Fluoro-2-methylphenyl)-beta-alaninamide hydrochloride
Overview
Description
N~1~-(5-Fluoro-2-methylphenyl)-beta-alaninamide hydrochloride, also known as FMBA-HCl, is a small molecule inhibitor of the enzyme protein kinase A (PKA). It is widely used in biochemical and physiological research as a tool to study PKA-dependent processes. FMBA-HCl has been used in a variety of applications, including studying the effects of PKA on gene expression, cell metabolism, and signal transduction pathways.
Scientific Research Applications
Pharmacological and Behavioral Profile
N1-(5-Fluoro-2-methylphenyl)-beta-alaninamide hydrochloride exhibits properties as a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. It competitively antagonizes the binding of specific ligands to heterologously expressed human 5-HT2A receptors. This compound shows potential utility as an antipsychotic agent based on its behavior in pharmacological profiles (Vanover et al., 2006).
Chromatography Applications
The compound is involved in chromatographic research, particularly in the separation of beta-alanine derivatives. It has been used in studies exploring the separation of various substituted beta-alanines using high-performance liquid chromatography, indicating its utility in analytical chemistry (Chen, Qiu, & Xu, 2005).
Metabolism and Drug Conjugation
Research has identified the metabolism of related fluorouracil drugs to N-cholyl-2-fluoro-beta-alanine conjugates, highlighting a role for bile acids in drug conjugation. This suggests a previously unrecognized metabolic pathway in humans, which could be relevant for the metabolism of N1-(5-Fluoro-2-methylphenyl)-beta-alaninamide hydrochloride (Sweeny, Barnes, Heggie, & Diasio, 1987).
Biomedical Research
N1-(5-Fluoro-2-methylphenyl)-beta-alaninamide hydrochloride has been studied for its effects on corticotrophin-releasing factor receptors, contributing to our understanding of stress response and potential treatments for stress-related disorders (Gully et al., 2002).
Analytical Techniques
The compound plays a role in the development of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for determining the concentrations of related compounds in biological samples. This is essential in pharmacokinetic studies and drug monitoring (Licea-Perez, Wang, & Bowen, 2009).
properties
IUPAC Name |
3-amino-N-(5-fluoro-2-methylphenyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c1-7-2-3-8(11)6-9(7)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWAHVHGOLUWCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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